molecular formula C9H14O3S B13300679 3-(Cyclopropylmethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide

3-(Cyclopropylmethyl)tetrahydrothiophene-3-carbaldehyde 1,1-dioxide

Cat. No.: B13300679
M. Wt: 202.27 g/mol
InChI Key: GQNJKNDSOQOXAX-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is an organic compound characterized by a thiolane ring with a cyclopropylmethyl group and a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde typically involves the formation of the thiolane ring followed by the introduction of the cyclopropylmethyl group and the carbaldehyde functional group. One common method involves the cyclization of a suitable precursor, such as a cyclopropylmethyl ketone, with a sulfur-containing reagent under acidic conditions to form the thiolane ring. The carbaldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The carbaldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropylmethyl group can participate in nucleophilic substitution reactions, where the cyclopropyl ring can be opened or modified under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropylmethyl group can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl ketone: Shares the cyclopropylmethyl group but lacks the thiolane ring and carbaldehyde functional group.

    Thiolane-3-carbaldehyde: Contains the thiolane ring and carbaldehyde group but lacks the cyclopropylmethyl group.

    Cyclopropylmethyl thiolane: Contains the cyclopropylmethyl group and thiolane ring but lacks the carbaldehyde group.

Uniqueness

3-(Cyclopropylmethyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the cyclopropylmethyl group, thiolane ring, and carbaldehyde functional group allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

3-(cyclopropylmethyl)-1,1-dioxothiolane-3-carbaldehyde

InChI

InChI=1S/C9H14O3S/c10-6-9(5-8-1-2-8)3-4-13(11,12)7-9/h6,8H,1-5,7H2

InChI Key

GQNJKNDSOQOXAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2(CCS(=O)(=O)C2)C=O

Origin of Product

United States

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